molecular formula C9H21ClN2O3 B1292088 N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride CAS No. 165391-09-3

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride

Cat. No.: B1292088
CAS No.: 165391-09-3
M. Wt: 240.73 g/mol
InChI Key: CKTQXEPVLBQXPG-UHFFFAOYSA-N
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Description

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a chemical compound that is widely used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This compound is particularly valuable in the synthesis of various bioactive molecules and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride typically involves the following steps:

    Protection of the Amine Group: The starting material, 2-(2-amino-ethoxy)-ethanol, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-2-(2-amino-ethoxy)-ethanol.

    Formation of the Hydrochloride Salt: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

    Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

    Substitution Reactions: The major products are N-substituted derivatives of the original compound.

    Deprotection Reactions: The major product is 2-(2-amino-ethoxy)-ethylamine.

    Coupling Reactions: The major products are amide-linked peptides or other bioactive molecules.

Scientific Research Applications

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and intermediates.

    Biology: The compound is used in the synthesis of bioactive molecules, including peptides and small molecule inhibitors.

    Medicine: It is employed in the development of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine, which can participate in further chemical transformations.

Comparison with Similar Compounds

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride can be compared with other Boc-protected amines, such as:

  • N-Boc-ethanolamine
  • N-Boc-1,6-hexanediamine hydrochloride
  • N-Boc-1,4-butanediamine

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes an ethoxy linker between the Boc-protected amine and the terminal amine group. This structure provides unique reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3.ClH/c1-9(2,3)14-8(12)11-5-7-13-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTQXEPVLBQXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165391-09-3
Record name tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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